molecular formula C15H11ClN2O2 B11044210 2-Chloro-N-(2-phenylbenzo[d]oxazol-6-yl)acetamide

2-Chloro-N-(2-phenylbenzo[d]oxazol-6-yl)acetamide

Cat. No.: B11044210
M. Wt: 286.71 g/mol
InChI Key: TZOXRGVXLCQEGA-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, a one-pot synthesis method involves the reaction of 2-aminophenol with aldehydes in the presence of O2, K2CO3, and DMF solvent at 80°C with stirring for 18 hours .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including 2-chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide, often utilize scalable synthetic routes that ensure high yields and purity. These methods may involve the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 2-chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve optimal yields.

Major Products

The major products formed from the reactions of 2-chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Comparison with Similar Compounds

2-Chloro-N-(2-phenyl-13-benzoxazol-6-yl)acetamide can be compared with other benzoxazole derivatives, such as:

Properties

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

2-chloro-N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide

InChI

InChI=1S/C15H11ClN2O2/c16-9-14(19)17-11-6-7-12-13(8-11)20-15(18-12)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,19)

InChI Key

TZOXRGVXLCQEGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)CCl

Origin of Product

United States

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